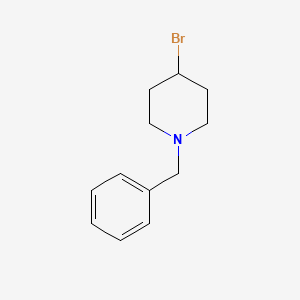

1-苄基-4-溴哌啶

描述

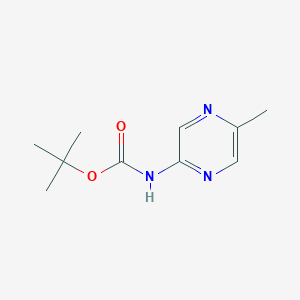

1-Benzyl-4-bromopiperidine is a chemical compound that is part of the benzylpiperidine family, which includes various derivatives with potential pharmacological interest. These compounds are often used as building blocks in the synthesis of more complex molecules, including pharmaceuticals and designer drugs. The presence of the bromine atom on the piperidine ring makes it a versatile intermediate for further chemical reactions.

Synthesis Analysis

The synthesis of 1-Benzyl-4-bromopiperidine and its derivatives can be achieved through various methods. One approach involves the temperature-programmed consecutive deoxygenation and heteroaromatic ring saturation of aryl(pyridin-2-yl)- and aryl(pyridin-4-yl)methanols and aryl(pyridin-4-yl)methanones in the presence of a Pd/C catalyst . Another method describes the synthesis of 1-benzyl-4-(chloromethyl)piperidine, which can be used as a precursor for further functionalization, including bromination to yield 1-benzyl-4-bromopiperidine . Additionally, the synthesis of related compounds, such as 4-arylpiperidines, can be achieved through palladium-catalyzed cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of 1-Benzyl-4-bromopiperidine derivatives can be elucidated using various spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy, including 1H and 13C NMR, is commonly used to determine the structure of these compounds . Two-dimensional NMR correlations can provide detailed information about the molecular framework . Additionally, X-ray single crystal diffraction can be used to confirm the absolute configuration of enantiomerically pure derivatives .

Chemical Reactions Analysis

1-Benzyl-4-bromopiperidine can undergo a variety of chemical reactions due to the presence of the reactive bromine atom. For instance, it can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles . The compound can also be used in cross-coupling reactions to generate substituted piperidines . Furthermore, the benzyl group can be modified through various reactions, such as the Wittig-Horner reaction, to introduce different functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Benzyl-4-bromopiperidine derivatives can be characterized using techniques such as infrared (IR) spectroscopy, mass spectrometry (MS), and elemental analysis . These compounds often exhibit high purity and can be isolated in crystalline form . The photoluminescence properties of certain derivatives have been investigated, revealing interesting fluorescence characteristics that could be useful in material science applications .

科学研究应用

合成和抗菌评估

研究人员已经开发出包含1-苄基-4-溴哌啶结构的衍生物,以检查它们的抗菌性能。例如,通过一系列步骤,从各种羧酸衍生出5-取代-1,3,4-噁二唑-2-基 4-(4-甲基哌啶-1-基磺酰基)苄硫醚的合成,显示出有价值的抗菌活性(Aziz‐ur‐Rehman等,2017)。

在有机合成中的应用

1-苄基-4-溴哌啶在通过夏皮洛反应和烯基硅烷交叉偶联合成4-芳基哌啶方面的应用已经有文献记录。这个过程允许创建3,4-不饱和的4-芳基哌啶,展示了该化合物在复杂有机合成过程中的实用性(C. Morrill & N. Mani, 2007)。

结构表征和CCR5拮抗作用

N-哌啶苯甲酰胺的结构表征及其作为CCR5拮抗剂的潜力,针对预防HIV-1感染,是另一个研究领域。这些研究涉及合成中间体并检查其生物活性,突出了1-苄基-4-溴哌啶在开发新型治疗剂中的作用(Cheng De-ju, 2015)。

安全和危害

未来方向

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that 1-Benzyl-4-bromopiperidine could have potential implications in various fields of research and

属性

IUPAC Name |

1-benzyl-4-bromopiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIVWVMVLXIUILP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1Br)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-bromopiperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-8-chloroimidazo[1,2-A]pyridine](/img/structure/B1343835.png)

![Thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B1343844.png)

![Furo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B1343846.png)

![[1,4'-Bipiperidin]-4-ol](/img/structure/B1343858.png)

![2-[(4-Bromophenyl)methanesulfonyl]acetic acid](/img/structure/B1343864.png)